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Compound of Interest

Compound Name: Bromo-dragonfly, (+)-

Cat. No.: B15193865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the (R)- and (S)-enantiomers of Bromo-

dragonfly, a potent synthetic psychedelic of the phenethylamine class. Bromo-dragonfly is

recognized for its exceptionally high affinity for serotonin 5-HT2A receptors and its remarkably

long duration of action. Understanding the stereoselectivity of this compound is crucial for

elucidating its mechanism of action and for guiding future drug design. This analysis is

supported by experimental data from peer-reviewed literature, focusing on receptor binding

affinity and functional potency.

Introduction to Stereoisomerism in Bromo-
Dragonfly
Bromo-dragonfly, or 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane, possesses a

chiral center at the alpha-carbon of its aminopropane side chain. This gives rise to two

stereoisomers, or enantiomers: (R)-(-)-Bromo-dragonfly and (S)-(+)-Bromo-dragonfly. These

molecules are non-superimposable mirror images of each other. While chemically similar, their

three-dimensional arrangement leads to significant differences in their interaction with chiral

biological targets, such as G-protein coupled receptors (GPCRs). Research has consistently

shown that the (R)-enantiomer is the more pharmacologically active of the two.[1][2][3][4] An

enantiospecific synthesis developed by David E. Nichols and colleagues in 2001 enabled the

separate study of each isomer, confirming that (R)-(-)-Bromo-dragonfly has a greater binding

affinity for 5-HT2A and 5-HT2C receptors than its (S)-counterpart.[5]
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Quantitative Comparison of Pharmacological
Activity
The primary molecular target for classic psychedelics, including Bromo-dragonfly, is the

serotonin 5-HT2A receptor.[2][3][6][7] The significant difference in pharmacological activity

between the R and S enantiomers is evident in their receptor binding affinities (Ki) and

functional potencies (EC50). The (R)-enantiomer demonstrates substantially higher affinity and

potency across the key serotonin 5-HT2 receptor subtypes.

Receptor Binding Affinity
The following table summarizes the inhibitory constants (Ki, in nanomolars) of the (R) and (S)

enantiomers of Bromo-dragonfly at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. A lower Ki

value indicates a higher binding affinity.

Compound 5-HT2A Ki (nM) 5-HT2B Ki (nM) 5-HT2C Ki (nM)

(R)-Bromo-dragonfly 0.04 0.19 0.02

(S)-Bromo-dragonfly 0.68 1.85 0.55

Data sourced from Chambers et al. (2001).

Functional Potency
Functional potency, measured as the half-maximal effective concentration (EC50), reflects the

concentration of the compound required to elicit 50% of its maximal effect, in this case, via a

calcium flux assay. A lower EC50 value indicates greater potency.

Compound 5-HT2A EC50 (nM) 5-HT2C EC50 (nM)

(R)-Bromo-dragonfly 0.05 0.12

(S)-Bromo-dragonfly 3.1 1.9

Data sourced from Chambers et al. (2001) and Calkins et al. (2020).[8]
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Experimental Protocols
The data presented above were generated using established in vitro pharmacological assays.

The methodologies for these key experiments are detailed below.

Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (e.g., R- or S-Bromo-dragonfly) for a

specific receptor by measuring how effectively it competes with a radiolabeled ligand known to

bind to that receptor.

Receptor Preparation: Membranes are prepared from cell lines (e.g., CHO-K1, HEK293)

stably transfected with the human cDNA for the target receptor (5-HT2A, 5-HT2B, or 5-

HT2C). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the

membranes, which are then washed and resuspended in an assay buffer.

Assay Components: In a 96-well plate, the following are combined:

The prepared cell membranes.

A specific radioligand at a concentration near its Kd value. For 5-HT2A receptors,

[3H]ketanserin or [125I]DOI are commonly used. For 5-HT2C, [3H]mesulergine is often

used.

Varying concentrations of the unlabeled test compound (R- or S-Bromo-dragonfly).

Incubation: The plates are incubated, typically for 60 minutes at room temperature or 30°C,

to allow the binding to reach equilibrium.

Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass

fiber filters (e.g., GF/C), which trap the membranes bound to the radioligand. The filters are

then washed multiple times with ice-cold buffer to remove any unbound radioligand.

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The

radioactivity trapped on the filters is then quantified using a scintillation counter.

Data Analysis: The amount of bound radioligand is measured at each concentration of the

test compound. Non-specific binding is determined in the presence of a high concentration of
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a known non-radiolabeled ligand. Competition curves are generated, and IC50 values (the

concentration of test compound that inhibits 50% of specific radioligand binding) are

calculated. Ki values are then derived from the IC50 values using the Cheng-Prusoff

equation.

Intracellular Calcium Flux Assay
This functional assay measures the ability of an agonist to activate Gq-coupled receptors like

the 5-HT2A and 5-HT2C receptors, which leads to the release of intracellular calcium (Ca2+)

stores.

Cell Plating: Cells stably expressing the receptor of interest are plated into black-walled,

clear-bottom 96-well plates and allowed to adhere overnight.

Dye Loading: The cell culture medium is removed, and the cells are incubated with a

calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM, or Calcium-4) in a suitable

buffer (e.g., Krebs buffer) for approximately 2-3 hours at 37°C in the dark. Intracellular

esterases cleave the AM ester group, trapping the fluorescent dye inside the cells.

Compound Addition: The plate is placed into a fluorescence plate reader (e.g., a FlexStation

or similar instrument). A baseline fluorescence reading is taken before the automated

addition of varying concentrations of the agonist (R- or S-Bromo-dragonfly).

Fluorescence Measurement: Upon agonist addition, the fluorescence intensity is measured

kinetically over a period of 1-2 minutes. The binding of the agonist to the 5-HT2A/2C receptor

activates the Gq pathway, leading to the release of Ca2+ from the endoplasmic reticulum,

which causes a significant increase in the fluorescence of the indicator dye.

Data Analysis: The peak fluorescence response is measured for each agonist concentration.

The data are normalized to the maximum response and plotted against the logarithm of the

agonist concentration to generate a dose-response curve. The EC50 value is determined

from this curve using non-linear regression.

Visualized Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams visualize a key signaling

pathway and a standard experimental workflow.
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Caption: 5-HT2A receptor Gq signaling pathway leading to intracellular calcium release.
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Caption: Experimental workflow for a radioligand competition binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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